molecular formula C13H20N2O4 B1524950 Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 752234-60-9

Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B1524950
M. Wt: 268.31 g/mol
InChI Key: XGZBXPKVWLHOFO-UHFFFAOYSA-N
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Description

Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 752234-60-9 . It has a molecular weight of 268.31 . The compound is also known as 8-Boc-1,3-dioxo-2,8-diazaspiro[4.5]decane .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Supramolecular Arrangements and Crystal Structures

Research on cyclohexane-5-spirohydantoin derivatives, including tert-butyl substituted variants, has highlighted their supramolecular arrangements based on crystallographic analysis. These studies provide insights into how substituents on the cyclohexane ring influence supramolecular structures, which is crucial for understanding molecular interactions and designing new materials or drugs. (Graus et al., 2010)

Synthesis and Conformational Analysis

The compound and its derivatives have been synthesized and analyzed for their conformational properties. For instance, spirolactams derived from tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate have been explored as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Conformational analysis via NMR and molecular modeling has revealed their potential as gamma-turn and type II beta-turn mimetics in peptide synthesis. (Fernandez et al., 2002)

Stereochemistry and Molecular Configuration

The relative configuration of spiro[4.5]decanes, including tert-butyl substituted compounds, has been characterized through comprehensive spectroscopic methods. Understanding the stereochemistry is fundamental for the development of chiral compounds in pharmaceuticals and materials science. (Guerrero-Alvarez et al., 2004)

Reaction Mechanisms and Synthetic Applications

The tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has served as a key intermediate in various synthetic reactions, demonstrating its utility in organic synthesis. For example, its reaction with N,N-dimethylformamide dimethyl acetal highlights its role in forming biologically active heterocyclic compounds through isomeric condensation products. (Moskalenko & Boev, 2012)

Molecular Symmetry and Crystallography

Studies on compounds like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate have provided insights into the effects of molecular symmetry on crystal structures, with potential implications for the design of molecular materials and drug molecules. (Dong et al., 1999)

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZBXPKVWLHOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692851
Record name tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

CAS RN

752234-60-9
Record name tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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